3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one
Description
3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyrazine-2-yloxy group and a conjugated enone system (α,β-unsaturated ketone). The enone moiety may contribute to reactivity, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-methyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-10(2)7-13(17)16-6-3-11(9-16)18-12-8-14-4-5-15-12/h4-5,7-8,11H,3,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTZNFPJSOSROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(C1)OC2=NC=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazine ring linked to a pyrrolidine moiety, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may modulate the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial in cancer proliferation and survival .
Antitumor Activity
Research indicates that this compound exhibits notable antitumor effects. In vitro studies showed that the compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For example, a study demonstrated its effectiveness in reducing tumor size in xenograft models at low concentrations .
Neuroprotective Effects
Additionally, this compound has been investigated for its neuroprotective properties. It appears to exert protective effects against neuronal cell death induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
| Study | Findings |
|---|---|
| In Vitro Antitumor Study | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the micromolar range. |
| Neuroprotection Study | Showed reduced apoptosis in neuronal cells exposed to oxidative stressors, indicating potential for treating neurodegenerative conditions. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The formation of the pyrrolidine ring and subsequent introduction of the pyrazine moiety are critical steps in its synthesis.
Synthetic Route Overview
- Formation of Pyrrolidine : Cyclization reaction involving an appropriate amine and dihalide.
- Introduction of Pyrazine : Nucleophilic substitution reaction with a halogenated pyrazine.
- Final Modifications : Adjustments to optimize yield and purity.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
